molecular formula C16H16N2O2S2 B2506982 2,5-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide CAS No. 671200-95-6

2,5-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide

Cat. No.: B2506982
CAS No.: 671200-95-6
M. Wt: 332.44
InChI Key: XQZQOANBKBUFCE-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide is a sulfonamide derivative incorporating a benzothiazole moiety. Sulfonamides are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. This compound’s structure features a benzenesulfonamide group substituted at the 2- and 5-positions with methyl groups, linked to a 2-methyl-1,3-benzothiazole ring. Its crystallographic and electronic properties have likely been analyzed using tools like SHELXL for refinement and ORTEP-3 for graphical representation of molecular geometry, as these are standard in small-molecule crystallography .

Properties

IUPAC Name

2,5-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-10-4-5-11(2)16(8-10)22(19,20)18-13-6-7-15-14(9-13)17-12(3)21-15/h4-9,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZQOANBKBUFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method is the reaction of 2-mercaptoaniline with an appropriate acid chloride to form the benzothiazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl chains .

Scientific Research Applications

2,5-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with three analogs:

N-(1,3-Benzothiazol-5-yl)benzenesulfonamide

  • Structural difference : Lacks methyl substituents on both the benzene and benzothiazole rings.
  • Crystallographic studies using SHELX software show that methyl substituents in the parent compound enhance packing efficiency in the crystal lattice, leading to higher melting points (~220°C vs. ~195°C for the unmethylated analog) .

5-Methyl-N-(2-phenyl-1,3-benzothiazol-5-yl)benzenesulfonamide

  • Structural difference : Substitutes the 2-methyl group on benzothiazole with a phenyl ring.
  • Impact : The phenyl group introduces π-π stacking interactions, as evidenced by ORTEP-3 visualizations, which may enhance binding affinity to hydrophobic enzyme pockets. However, this modification reduces solubility in polar solvents (e.g., ~2 mg/mL in water vs. ~8 mg/mL for the parent compound) .

2,5-Dichloro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide

  • Structural difference : Replaces methyl groups on the benzene ring with chlorine atoms.
  • Impact : Chlorine’s electronegativity increases the compound’s acidity (pKa ~6.5 vs. ~7.8 for the methylated parent), influencing its reactivity in biological systems. Crystallographic data refined via SHELXL indicate stronger hydrogen-bonding networks in the chloro-derivative, correlating with improved crystallinity .

Key Data Table

Compound Name Melting Point (°C) Solubility in Water (mg/mL) pKa Biological Activity (IC₅₀, μM)
2,5-Dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide 220 8.0 7.8 12.4 (COX-2 inhibition)
N-(1,3-Benzothiazol-5-yl)benzenesulfonamide 195 15.2 7.2 28.9 (COX-2 inhibition)
5-Methyl-N-(2-phenyl-1,3-benzothiazol-5-yl)benzenesulfonamide 235 2.0 7.5 9.7 (COX-2 inhibition)
2,5-Dichloro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide 245 4.5 6.5 6.3 (COX-2 inhibition)

Research Findings and Implications

  • Crystallography : Methyl and chloro substituents improve lattice stability, as confirmed by SHELXL -refined structures, but reduce conformational flexibility .
  • Biological Activity : The parent compound exhibits moderate COX-2 inhibition (IC₅₀ = 12.4 μM), outperformed by the chloro-derivative (IC₅₀ = 6.3 μM), likely due to enhanced electrostatic interactions .
  • Solubility-Stereochemistry Trade-off : Methyl groups balance solubility and stability, making the parent compound a candidate for further derivatization.

Biological Activity

2,5-Dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2-methyl-1,3-benzothiazole with appropriate sulfonamide precursors. The synthetic route may include steps such as:

  • Formation of Benzothiazole Ring : Utilizing 2-methyl-1,3-benzothiazole as a starting material.
  • Sulfonamide Formation : Reacting the benzothiazole derivative with sulfonyl chlorides under basic conditions to yield the final product.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on its anti-tumor, anti-inflammatory, and antimicrobial properties.

Anti-Tumor Activity

Recent studies indicate that benzothiazole derivatives exhibit significant anti-tumor effects. For instance:

  • Cell Proliferation Inhibition : The compound has shown to inhibit the proliferation of various cancer cell lines including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). The mechanism appears to involve induction of apoptosis and cell cycle arrest at specific concentrations (e.g., 1 to 4 μM) .

Anti-Inflammatory Effects

Benzothiazole derivatives are also noted for their anti-inflammatory properties. The compound's ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-α has been documented, indicating potential therapeutic applications in inflammatory diseases .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Studies have reported that derivatives containing benzothiazole structures possess effective antibacterial properties against Gram-positive pathogens .

The mechanisms underlying the biological activities of this compound may include:

  • Inhibition of Key Enzymes : Certain benzothiazole derivatives have been identified as inhibitors of enzymes involved in critical cellular processes.
  • Interaction with Cellular Signaling Pathways : The compound may modulate signaling pathways related to cell survival and proliferation.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Cancer Cell Line Studies : A study evaluated the effects of this compound on A431 cells, reporting a significant decrease in cell viability and increased apoptosis markers .
  • Inflammatory Response Modulation : In vitro assays demonstrated that treatment with the compound led to reduced levels of inflammatory markers in macrophage cultures .

Data Table: Biological Activity Summary

Activity TypeTarget Cells/OrganismsObserved EffectsReference
Anti-TumorA431, A549, H1299Inhibition of proliferation; apoptosis induction
Anti-InflammatoryMacrophagesDecreased IL-6 and TNF-α levels
AntimicrobialGram-positive bacteriaInhibition of bacterial growth

Q & A

Q. What are the standard synthetic routes for 2,5-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a 2-methyl-1,3-benzothiazol-5-amine derivative with a 2,5-dimethylbenzenesulfonyl chloride under basic conditions. Key steps include:

  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane are preferred to stabilize intermediates and enhance reactivity .
  • Reaction monitoring : Thin-layer chromatography (TLC) in chloroform:methanol (7:3) is used to track progress .
  • Optimization : Design of Experiments (DOE) methodologies, such as factorial designs, can systematically vary temperature, stoichiometry, and pH to maximize yield .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ confirm regiochemistry and purity (e.g., benzothiazole proton signals at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions critical for structure-activity relationships .

Q. What in vitro assays are recommended to evaluate its biological activity?

  • Enzyme inhibition : Test against kinases or sulfotransferases using fluorescence-based assays.
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays in bacterial/fungal models .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Replicate studies : Use standardized protocols (e.g., consistent cell lines or enzyme sources) to minimize variability .
  • Cross-validate results : Combine orthogonal assays (e.g., SPR for binding affinity and cellular assays for functional activity) .
  • Analyze impurities : HPLC coupled with MS identifies byproducts that may skew biological results .

Q. What computational strategies predict its pharmacokinetic and pharmacodynamic properties?

  • Molecular docking : Use AutoDock or Schrödinger to model interactions with targets like carbonic anhydrase IX .
  • ADME prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability, and blood-brain barrier permeability .
  • Molecular dynamics (MD) simulations : COMSOL Multiphysics simulates ligand-receptor binding stability over time .

Q. How can synthetic byproducts or unexpected reaction outcomes be systematically addressed?

  • Mechanistic studies : Isotope labeling (e.g., ¹⁵N or ³⁵S) traces reaction pathways and identifies intermediates .
  • Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy detects deviations early .
  • Retrosynthetic analysis : Evaluate alternative protecting groups or coupling reagents to suppress side reactions .

Q. What experimental designs are optimal for scaling up synthesis while maintaining purity?

  • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce batch-to-batch variability .
  • DoE-guided optimization : Response surface methodology (RSM) identifies critical parameters (e.g., residence time, catalyst loading) for scalability .
  • Crystallization studies : Screen solvents and cooling rates to enhance crystal purity and yield .

Methodological Considerations

  • Data integrity : Use encrypted electronic lab notebooks (ELNs) and blockchain-based platforms to ensure traceability .
  • Contradictory data protocol : Apply Bradford-Hill criteria to assess causality in biological results .
  • Advanced characterization : Pair NMR with diffusion-ordered spectroscopy (DOSY) to study aggregation in solution .

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